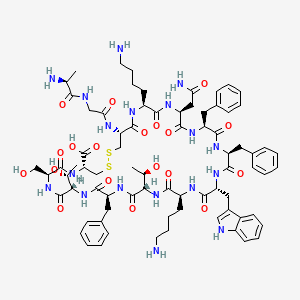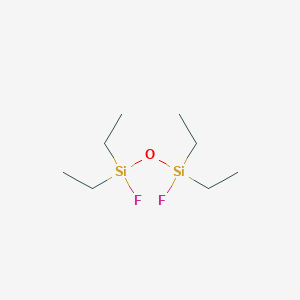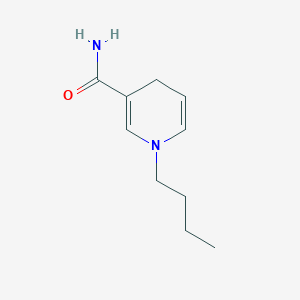
1-Butyl-1,4-dihydropyridine-3-carboxamide
説明
1-Butyl-1,4-dihydropyridine-3-carboxamide is a chemical compound with the molecular formula C10H16N2O and a molecular weight of 180.25 . It is also known as 1-n-butyl-1,4-dihydronicotinamide .
Synthesis Analysis
The synthesis of 1,4-dihydropyridines (1,4-DHPs), which includes 1-Butyl-1,4-dihydropyridine-3-carboxamide, has been a subject of interest in recent years . The Hantzsch reaction, Hantzsch-like reaction, and newly developed cascade cyclization are the main methods that have been developed for the synthesis of 1,4-DHPs .Molecular Structure Analysis
The molecular structure of 1-Butyl-1,4-dihydropyridine-3-carboxamide is based on the 1,4-dihydropyridine (1,4-DHP) motif, which is a prominent six-membered N-heterocyclic skeleton prevalent in natural alkaloids, commercially available drugs, pharmaceutically useful molecules, synthetic key intermediates, agrochemicals, and functional materials .Chemical Reactions Analysis
The chemical reactions involving 1,4-DHPs, including 1-Butyl-1,4-dihydropyridine-3-carboxamide, have been extensively studied. The construction of 1,4-DHPs with structural and functional modifications using multi-component one-pot and green synthetic methodologies has been highlighted in recent accomplishments .科学的研究の応用
Modification and Derivatization
1-Butyl-1,4-dihydropyridine-3-carboxamide can undergo various chemical modifications, resulting in a range of derivatives with different properties. Tada and Yokoi (1989) demonstrated the reactivity of pyridine-3-carboxamide with alkyl radicals, leading to mono-, di-, and tri-alkylated products. This modification process can yield products like tetrahydronaphthyridinone derivatives, suggesting a pathway for creating diverse molecular structures from the base compound (Tada & Yokoi, 1989).
Anti-tubercular Activity
Recent research has shown that derivatives of 1,4-dihydropyridine-3-carboxamide exhibit significant anti-tubercular activity. Iman et al. (2015) synthesized new derivatives using Hantzsch condensation and found that these compounds inhibited the growth of Mycobacterium tuberculosis. This highlights the potential of 1-Butyl-1,4-dihydropyridine-3-carboxamide derivatives in developing new anti-tuberculosis drugs (Iman et al., 2015).
作用機序
将来の方向性
The field of cascade cyclization for the construction of 1,4-DHPs has been continuously expanding during the last decades because of their broad-spectrum biological and synthetic importance . Future research may focus on developing new methods for constructing 1,4-DHPs based on different C4 sources, which may be beneficial for improving the biological activity of 1,4-DHPs .
特性
IUPAC Name |
1-butyl-4H-pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-2-3-6-12-7-4-5-9(8-12)10(11)13/h4,7-8H,2-3,5-6H2,1H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WABFCBPGJNYLMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CCC(=C1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-1,4-dihydropyridine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



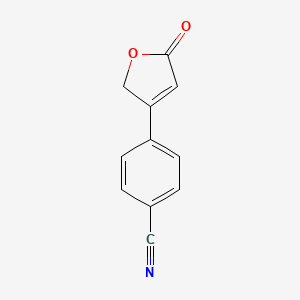
![Methyl [2,2'-bipyridine]-4-carboxylate](/img/structure/B3273477.png)
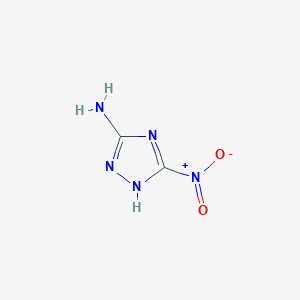
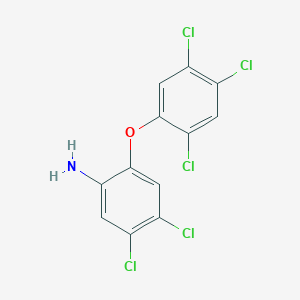
![5-Fluoro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3273506.png)
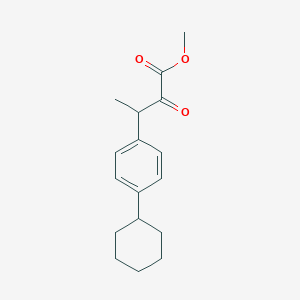
![(2R,3R,4R,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B3273525.png)
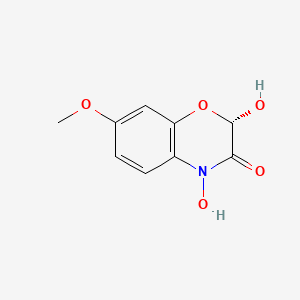

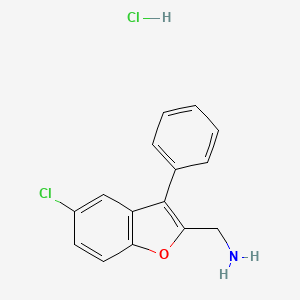
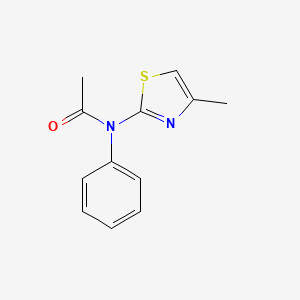
![6-Methyl-3,4-dihydro-2H-benzo[1,4]thiazine](/img/structure/B3273561.png)
